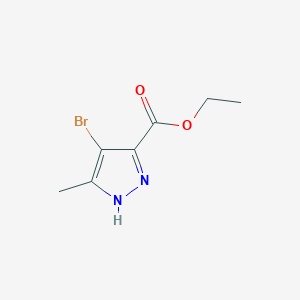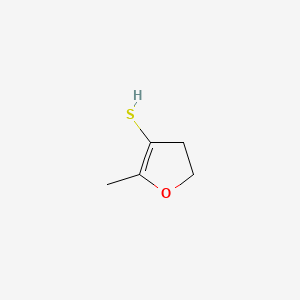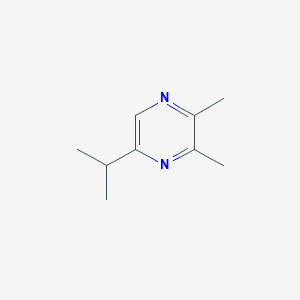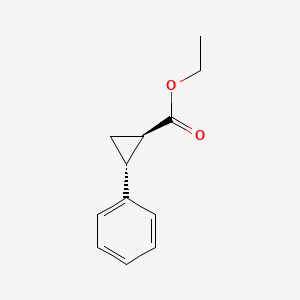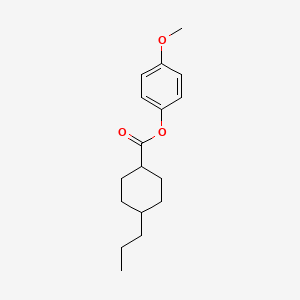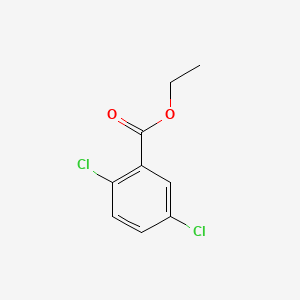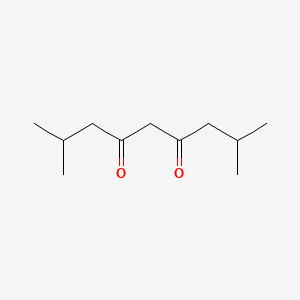
2,8-Dimethylnonane-4,6-dione
Vue d'ensemble
Description
2,8-Dimethylnonane-4,6-dione is a chemical compound with the molecular formula C11H20O2 . It has an average mass of 184.275 Da and a monoisotopic mass of 184.146332 Da .
Synthesis Analysis
The synthesis of 2,8-Dimethylnonane-4,6-dione can be achieved through a reaction involving potassium tert-butylate in N,N-dimethyl-formamide at 50°C under an inert atmosphere . The reaction involves the use of methyl 3-methyl butanoate and 4-methyl pentane-2-one, which are added to the solution and stirred at 50°C for 6 hours . After the reaction is completed, the mixture is cooled to room temperature and neutralized slowly with a 20% H2SO4 solution . The product is then purified using vacuum distillation .Molecular Structure Analysis
The InChI code for 2,8-Dimethylnonane-4,6-dione is 1S/C11H20O2/c1-8(2)5-10(12)7-11(13)6-9(3)4/h8-9H,5-7H2,1-4H3 .Physical And Chemical Properties Analysis
2,8-Dimethylnonane-4,6-dione has a boiling point of 115-116℃ (20 Torr) and a density of 0.9054 g/cm3 . It is a liquid at room temperature .Applications De Recherche Scientifique
Metal Complex Formation
2,8-Dimethylnonane-4,6-dione has been studied for its role in forming metal complexes. For instance, its cobalt(II) and nickel(II) complexes have been synthesized and structurally characterized. These studies revealed a dimeric octahedral structure for such complexes in solid state, with a change to a tetrahedral monomeric complex in non-donating solvents. Such compounds have been subject to spectral studies in visible, ultraviolet, and infrared regions (Yoshida, Kobayashi, & Ueno, 1972).
Thermal Analysis
Research has also delved into the thermal properties of metal chelates of 2,8-Dimethylnonane-4,6-dione. Differential thermal analysis (DTA) has been used to investigate these properties, providing insight into the effects of alkyl substituents upon the thermal properties of hexacoordinate metal chelates (Yoshida, Kobayashi, & Ueno, 1974).
Insect Pheromones
Interestingly, this compound has been identified in the study of insect pheromones. For instance, 4,6-dimethylnonan-3,7-dione, closely related to 2,8-Dimethylnonane-4,6-dione, has been isolated as a component in the sex pheromone of the cigarette beetle. Such studies have implications for understanding insect behavior and potentially for pest control strategies (Chuman et al., 1985).
Corrosion Inhibition
Research has also explored the application of similar compounds in corrosion inhibition. Spirocyclopropane derivatives, which may have structural similarities to 2,8-Dimethylnonane-4,6-dione, have been investigated for their potential in protecting mild steel in acidic environments. Such studies are significant for the development of environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Synthesis and Characterization of Derivatives
There has been significant interest in synthesizing and characterizing derivatives of 2,8-Dimethylnonane-4,6-dione and related compounds. These studies contribute to the fundamental understanding of their chemical properties and potential applications in various fields (Knott & Mellor, 1971).
Safety and Hazards
Propriétés
IUPAC Name |
2,8-dimethylnonane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-8(2)5-10(12)7-11(13)6-9(3)4/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMUCDMIIVSROW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342391 | |
| Record name | DIISOVALERYLMETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Dimethylnonane-4,6-dione | |
CAS RN |
7307-08-6 | |
| Record name | DIISOVALERYLMETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2,8-dimethylnonane-4,6-dione affect the thermal properties of its metal chelates?
A1: Research indicates that metal chelates of 2,8-dimethylnonane-4,6-dione, compared to simpler pentane-2,4-dionates, generally exhibit higher decomposition temperatures and lower melting points. [] This difference is attributed to the structural influence of the alkyl substituents on the chelate's overall stability. The larger alkyl groups in 2,8-dimethylnonane-4,6-dione likely contribute to stronger intermolecular forces within the chelate structure, leading to a higher energy requirement for decomposition. Conversely, these bulky groups might hinder efficient crystal packing, resulting in a lower melting point compared to the less substituted analogs. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




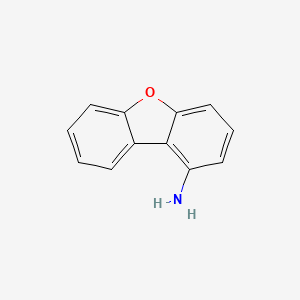
![1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene](/img/structure/B1581270.png)
